4-Heptanoylmorpholine
Overview
Description
4-Heptanoylmorpholine: is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1,2-amino alcohols: A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
From aziridines and epoxides: These compounds can be converted into morpholine derivatives through ring-opening reactions, often catalyzed by transition metals.
From diethanolamine: Industrially, morpholine is produced by the dehydration of diethanolamine using concentrated sulfuric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted morpholine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: Morpholine derivatives have been studied for their potential to inhibit enzymes involved in diseases like Alzheimer’s.
Medicine:
Antibacterial Agents: Morpholine-modified compounds have shown promise as antibacterial agents, particularly against drug-resistant bacteria.
Industry:
Corrosion Inhibitors: Morpholine derivatives are used as corrosion inhibitors in various industrial applications.
Mechanism of Action
Antibacterial Activity: Morpholine-modified compounds can disrupt bacterial membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death.
Enzyme Inhibition: Morpholine derivatives can bind to the active sites of enzymes, inhibiting their activity and thereby exerting therapeutic effects.
Molecular Targets and Pathways:
Bacterial Membranes: Disruption of membrane integrity.
Reactive Oxygen Species: Induction of oxidative stress in bacterial cells.
Enzyme Active Sites: Binding to and inhibiting enzyme activity.
Comparison with Similar Compounds
Piperidine: Another heterocyclic amine with similar applications in pharmaceuticals and agrochemicals.
Pyrrolidine: A five-membered ring amine with applications in organic synthesis and drug development.
Tetrahydrofuran: An ether with a similar ring structure, used as a solvent and in polymer chemistry.
Uniqueness:
Functional Groups: The presence of both amine and ether functional groups in morpholine provides unique reactivity and versatility in chemical reactions.
Biological Activity: Morpholine derivatives often exhibit enhanced biological activity compared to similar compounds, making them valuable in medicinal chemistry.
Properties
IUPAC Name |
1-morpholin-4-ylheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-11(13)12-7-9-14-10-8-12/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHDMRTVQGFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171682 | |
Record name | Morpholine, 4-heptanoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18494-67-2 | |
Record name | N-Heptanoylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018494672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC195018 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-heptanoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HEPTANOYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F5CEZ7ZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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